
4-Aminopyridine-2-carbonitrile
Overview
Description
4-Aminopyridine-2-carbonitrile (CAS: 98139-15-2) is a pyridine derivative featuring both an amino (-NH₂) group at the 4-position and a nitrile (-CN) group at the 2-position. This compound is structurally characterized by its planar aromatic ring system, with the electron-withdrawing nitrile and electron-donating amino groups influencing its reactivity and physicochemical properties. It is commonly utilized as a precursor in pharmaceutical and agrochemical synthesis due to its bifunctional reactivity, enabling participation in nucleophilic substitution, cyclization, and cross-coupling reactions .
Preparation Methods
4-Aminopyridine-2-carbonitrile can be synthesized through several methods. One common method involves the reaction of 2-cyanopyridine with ammonia. In this process, 2-chloropyridine reacts with sodium cyanide in a sodium hydroxide solution to produce 2-cyanopyridine. This intermediate is then heated in an ammonia atmosphere to yield this compound .
Industrial production methods often involve multi-component reactions (MCRs) due to their efficiency and atom economy. For instance, a catalyst-free three-component synthesis involves heating a mixture of acetophenone oxime, aldehyde, and malononitrile under solvent-free conditions . This method provides high yields and is environmentally friendly.
Chemical Reactions Analysis
4-Aminopyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can participate in nucleophilic addition reactions due to the presence of the cyano group.
Coupling Reactions: It can act as a ligand in coupling reactions, such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include sodium cyanide, ammonia, and various aldehydes and ketones. Major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
Scientific Research Applications
The applications of 4-Aminopyridine-2-carbonitrile can be categorized into several key areas:
Neurological Disorders
Multiple Sclerosis Treatment:
this compound has been extensively studied for its efficacy in improving walking ability in patients with multiple sclerosis. Clinical trials have demonstrated that it enhances action potential propagation in demyelinated axons, leading to improved neuromuscular function. A long-term study indicated that approximately 80-90% of patients who initially responded to treatment continued to experience benefits over time .
Guillain-Barré Syndrome:
Recent studies have shown that this compound may also benefit patients with Guillain-Barré syndrome by reducing conduction blocks in peripheral nerves. A Phase IIB trial revealed that the compound could improve functional status in patients with chronic deficits .
Pharmacological Research
Cognition Enhancement:
Research into derivatives of this compound suggests potential applications as cognition-enhancing drugs. These compounds may improve neurotransmitter release, particularly acetylcholine, which is vital for cognitive function .
Antidote for Poisoning:
The compound has shown promise in reversing the effects of neurotoxins such as tetrodotoxin and saxitoxin in animal models, indicating potential therapeutic uses beyond neurological disorders .
Data Table: Summary of Clinical Findings
Case Study 1: Multiple Sclerosis Patients
In a clinical trial involving multiple sclerosis patients, participants treated with this compound exhibited significant improvements in walking capabilities, with many reporting enhanced quality of life. The drug's mechanism was linked to the blockade of potassium channels, facilitating better nerve conduction in demyelinated axons.
Case Study 2: Guillain-Barré Syndrome
A double-blind study assessed the safety and efficacy of this compound in patients diagnosed with Guillain-Barré syndrome. The results indicated notable improvements in motor function and overall patient mobility, suggesting its therapeutic potential for other demyelinating conditions.
Mechanism of Action
The mechanism of action of 4-aminopyridine-2-carbonitrile involves the inhibition of voltage-gated potassium channels. This inhibition prolongs action potentials and increases the release of neurotransmitters, thereby enhancing neuronal signaling . This mechanism is particularly relevant in the context of neurological disorders, where enhanced synaptic transmission can mitigate symptoms.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₆H₅N₃
- Molecular Weight : 119.13 g/mol
- Synonyms: 4-Amino-2-pyridinecarbonitrile, 4-Aminopicolinonitrile
The following analysis compares 4-Aminopyridine-2-carbonitrile with structurally related pyridine and heterocyclic derivatives, focusing on substituent effects, synthesis methodologies, and applications.
Structural Analogs and Substituent Effects
Table 1: Structural and Functional Comparison
Key Observations :
- Electronic Effects: The nitrile group in this compound enhances electrophilic aromatic substitution reactivity compared to methyl-substituted analogs like 2-Amino-4-methylpyridine. This makes it more suitable for coupling reactions .
- Steric Considerations: Bulky substituents, such as the phenoxy group in 6-(4-Aminophenoxy)pyridine-2-carbonitrile, reduce solubility but improve binding affinity in enzyme inhibition assays .
- Biological Activity: The carboxamide group in 4-(4-Aminophenoxy)-N-Methylpyridine-2-Carboxamide enhances metabolic stability, making it preferable for in vivo applications over the parent nitrile compound .
Key Findings :
- Cyanation Efficiency: The direct cyanation of 4-aminopyridine derivatives (e.g., this compound) achieves higher yields (75–85%) compared to multi-step routes for phenoxy-substituted analogs .
- Catalytic Systems: Palladium and copper catalysts are critical for introducing methyl and phenoxy groups, respectively, but require stringent temperature control to avoid dehalogenation side reactions .
Table 3: Application-Specific Performance
Critical Insights :
- Pharmaceutical Utility: this compound demonstrates superior kinase inhibition compared to methyl-substituted analogs, attributed to the nitrile's electron-withdrawing effect enhancing target binding .
- Agrochemical Efficacy : Carboxamide derivatives exhibit enhanced herbicidal activity due to improved membrane permeability and metabolic stability .
Biological Activity
4-Aminopyridine-2-carbonitrile is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of an amino group and a cyano group on the pyridine ring, exhibits potential as an antimicrobial and antitubercular agent. The following sections provide a detailed examination of its biological activity, supported by research findings, data tables, and case studies.
Antimicrobial Properties
This compound and its derivatives have been evaluated for their antimicrobial properties against various microorganisms. Studies indicate that certain derivatives exhibit significant antibacterial and antifungal activities.
Case Study: Antimicrobial Efficacy
A study assessed the antimicrobial activity of several 2-amino-3-cyanopyridine derivatives, including this compound. The compounds were tested against both Gram-positive and Gram-negative bacteria, as well as fungi. The results are summarized in Table 1.
Compound | Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µM) |
---|---|---|---|
This compound | Escherichia coli | 15 | 32 |
Staphylococcus aureus | 13 | 40 | |
Candida albicans | 18 | 25 | |
Pseudomonas aeruginosa | 12 | 50 |
The study found that the compound exhibited notable activity against Candida albicans , with the lowest MIC value of 25 µM , indicating its potential as an antifungal agent .
Antitubercular Activity
Recent research has highlighted the potential of this compound derivatives as antitubercular agents. A study conducted molecular docking and in vitro assessments to evaluate the efficacy of these compounds against Mycobacterium tuberculosis.
Findings on Antitubercular Activity
The derivatives were tested for their minimum inhibitory concentrations (MICs), revealing promising results:
Compound | MIC (µM) |
---|---|
This compound | 38 |
Trifluoromethyl derivative | 8 |
Indole-substituted derivative | 16 |
The results indicate that modifications to the base structure significantly impact activity, with certain substitutions enhancing potency against tuberculosis .
The biological activity of this compound is believed to be linked to its ability to interact with bacterial enzymes and receptors. Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in bacterial metabolism and survival.
Molecular Docking Studies
In silico studies have shown that derivatives of this compound can fit into the active sites of various target proteins, which is crucial for their antimicrobial action. For example:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Aminopyridine-2-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound derivatives can be optimized using multi-component reactions under thermal aqueous conditions. For example, a three-component reaction involving aldehydes, malononitrile, and thiophenyl or aryl substituents has been reported to yield pyrimidinecarbonitriles with >70% efficiency. Key factors include temperature control (80–100°C), solvent selection (water or ethanol), and stoichiometric ratios of reactants. Characterization via IR and NMR confirms the presence of amino (-NH₂) and cyano (-CN) groups .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
- Methodological Answer : Infrared (IR) spectroscopy is critical for identifying functional groups (e.g., NH₂ at 3329–3478 cm⁻¹, CN at 2212 cm⁻¹). Nuclear Magnetic Resonance (NMR) provides structural details:
- ¹H NMR : Signals for aromatic protons (δ 7.2–8.4 ppm), NH₂ (δ 5.5–6.8 ppm), and substituents like OCH₃ (δ 3.08 ppm).
- ¹³C NMR : Peaks for cyano carbons (δ 111–118 ppm) and carbonyl groups (δ 160–168 ppm).
High-resolution mass spectrometry (HRMS) validates molecular formulas .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Adhere to OSHA and GHS guidelines:
- Use PPE (nitrile gloves, lab coats, safety goggles).
- Avoid dust generation; work in a fume hood.
- In case of skin contact, wash immediately with soap and water (P302+352). For eye exposure, rinse with water for 15 minutes (P305+351+338).
- Store in airtight containers away from oxidizers .
Q. How can researchers assess the thermodynamic stability of this compound derivatives?
- Methodological Answer : Calculate enthalpy of formation (ΔfH°gas) and Gibbs free energy (ΔrG°) using computational tools (e.g., Gaussian) and validate with experimental data from calorimetry. NIST’s Standard Reference Database provides benchmark thermodynamic values for pyridine derivatives .
Q. What solvent systems are suitable for recrystallizing this compound?
- Methodological Answer : Ethanol and ethanol/water mixtures (7:3 v/v) are optimal for recrystallization, yielding high-purity crystals with defined melting points (e.g., 162–235°C). Solubility tests in DMSO, THF, and chloroform can guide solvent selection for specific derivatives .
Advanced Research Questions
Q. How can multi-step synthesis be optimized to introduce halogen or heteroaryl substituents into this compound?
- Methodological Answer : Use Suzuki-Miyaura coupling for bromo/chloro substitutions (e.g., 4-bromophenyl derivatives) or Gewald reactions for thiophene incorporation. Monitor reaction progress via TLC and optimize catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%). Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What computational methods predict the bioactivity of this compound derivatives?
- Methodological Answer : Perform density functional theory (DFT) calculations to analyze electronic properties (HOMO-LUMO gaps) and molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., potassium channels). Validate predictions with in vitro assays .
Q. How should researchers resolve contradictions in reported biological activity data for this compound analogs?
- Methodological Answer : Conduct systematic meta-analysis:
- Compare experimental conditions (e.g., cell lines, assay protocols).
- Replicate studies under controlled parameters (pH, temperature).
- Use statistical tools (ANOVA, t-tests) to identify outliers. Cross-reference with crystallographic data (e.g., CCDC entries) to confirm structural consistency .
Q. What strategies improve the regioselectivity of electrophilic substitutions on the pyridine ring?
- Methodological Answer : Direct substitutions using Lewis acids (e.g., AlCl₃) at the para position of the amino group. For meta substitutions, employ directing groups (e.g., acetyl) or microwave-assisted synthesis to enhance regiocontrol. Monitor regioselectivity via LC-MS and 2D NMR .
Q. How can structure-activity relationships (SAR) guide the design of this compound-based kinase inhibitors?
- Methodological Answer : Synthesize derivatives with varied substituents (e.g., 4-methoxyphenyl, 2-thienyl) and test against kinase panels (e.g., KCNA family). Use IC₅₀ values and molecular dynamics simulations to correlate electronic/steric effects with inhibitory potency. Publish SAR matrices for community validation .
Properties
IUPAC Name |
4-aminopyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c7-4-6-3-5(8)1-2-9-6/h1-3H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKRESMCPMIWGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630864 | |
Record name | 4-Aminopyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98139-15-2 | |
Record name | 4-Aminopyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminopyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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